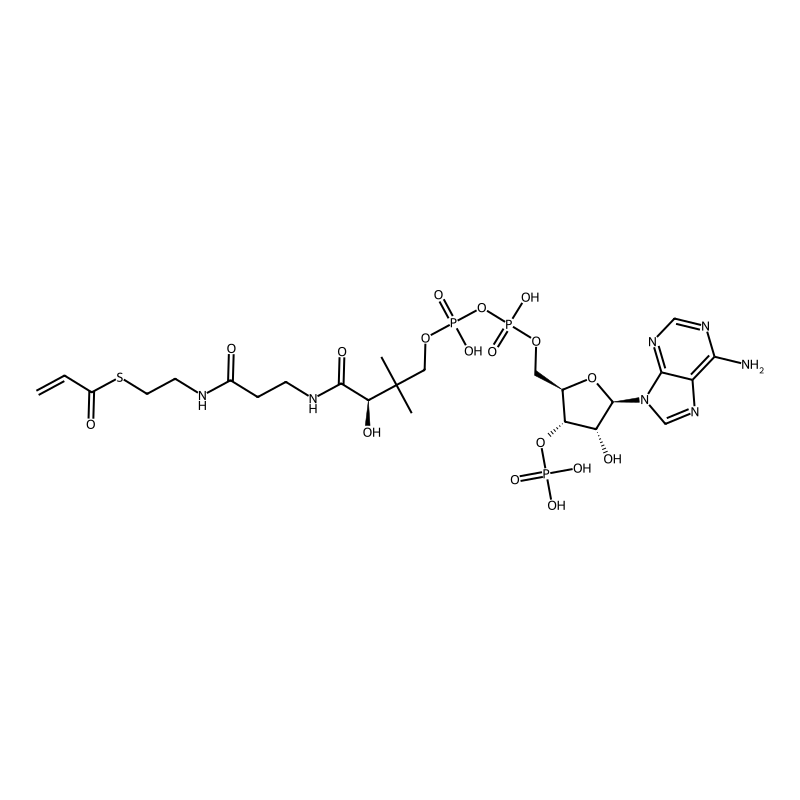

Acryloyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acryloyl-CoA in Metabolic Pathways

Propionate metabolism

Acryloyl-CoA is a key intermediate in the conversion of propionate to acrylate by some bacteria. This pathway contributes to the gut microbiota's ability to utilize propionate for energy. Propionate is a short-chain fatty acid produced by gut bacteria during the fermentation of dietary fibers [].

Acrylic acid degradation

Some bacteria can utilize acrylate as a carbon source. Acryloyl-CoA is an intermediate in the degradation pathway that converts acrylate to pyruvate, which can then enter the citric acid cycle for energy production [].

Potential Applications in Biotechnology

Research is ongoing to explore the potential applications of Acryloyl-CoA and the enzymes involved in its metabolism. Some possibilities include:

Metabolic engineering

Scientists are investigating the possibility of engineering bacteria to produce specific chemicals more efficiently. Understanding Acryloyl-CoA metabolism could be valuable in designing such strains.

Bioremediation

Some bacteria that degrade acrylate can potentially be used for bioremediation of environments contaminated with acrylic acid. Studying the enzymes involved in Acryloyl-CoA metabolism could aid in developing more effective bioremediation strategies.

Acryloyl-Coenzyme A is the S-acryloyl derivative of coenzyme A, characterized by its molecular formula and a molecular weight of approximately 817.55 Daltons. This compound plays a pivotal role in various metabolic processes, particularly in the metabolism of acrylate, a compound produced through the microbial cleavage of dimethylsulfoniopropionate in marine environments. Acryloyl-Coenzyme A is involved in detoxification pathways and serves as an essential intermediate in several bio

- Reduction: It can be reduced to propionyl-Coenzyme A by acryloyl-Coenzyme A reductase, which utilizes NADPH as a cofactor. This reaction is significant as propionyl-Coenzyme A is involved in various metabolic pathways .

- Hydration: The compound can undergo hydration to form 3-hydroxypropionyl-Coenzyme A, catalyzed by acryloyl-Coenzyme A hydratase. This reaction occurs under physiological conditions and is crucial for the detoxification of acrylate .

These reactions highlight the compound's versatility and importance in metabolic pathways.

Acryloyl-Coenzyme A is primarily involved in the metabolism of acrylate, contributing to the global sulfur cycle through its role in marine bacteria. Its biological activity includes:

- Detoxification: The compound aids in detoxifying acrylate, which can be toxic at high concentrations.

- Carbon Source Utilization: It serves as an intermediate for bacteria that utilize 3-hydroxypropionate as a sole carbon source, facilitating growth and energy production .

The biological significance of acryloyl-Coenzyme A underscores its potential applications in biotechnology and environmental science.

Acryloyl-Coenzyme A can be synthesized through various methods:

- Enzymatic Synthesis: The primary synthesis route involves the enzymatic action of propionate-CoA ligase (PrpE), which catalyzes the reaction between acrylate and coenzyme A in the presence of adenosine triphosphate and magnesium ions .

- Metabolic Engineering: Industrial production often utilizes genetically engineered microorganisms such as Escherichia coli. By introducing specific genes related to the 3-hydroxypropionate/4-hydroxybutyrate cycle, researchers have successfully enhanced the microbial production of acryloyl-Coenzyme A from glucose .

These methods are crucial for producing this compound for research and industrial applications.

Acryloyl-Coenzyme A has several important applications across different fields:

- Biotechnology: It serves as an intermediate for synthesizing various organic compounds and polymers.

- Environmental Science: Its role in the metabolism of acrylate contributes to understanding microbial processes that influence sulfur cycling in marine ecosystems .

- Medicine: Research is ongoing into its potential roles in detoxification processes and metabolic pathways relevant to human health.

These applications highlight the compound's versatility and importance in both scientific research and industrial contexts.

Studies on acryloyl-Coenzyme A have focused on its interactions with various enzymes involved in its metabolic pathways. Key findings include:

- Enzyme Specificity: The enzyme acryloyl-Coenzyme A reductase shows high specificity for NADPH, making it an essential component of metabolic pathways involving this compound .

- Catalytic Mechanisms: Research has elucidated the catalytic mechanisms by which enzymes such as AcuH hydrate acryloyl-Coenzyme A to produce 3-hydroxypropionyl-Coenzyme A, providing insights into its role in detoxification processes .

These studies contribute to a deeper understanding of how acryloyl-Coenzyme A functions within biological systems.

Several compounds are structurally or functionally similar to acryloyl-Coenzyme A. Here is a comparison highlighting its uniqueness:

| Compound | Description | Unique Features |

|---|---|---|

| Propionyl-Coenzyme A | Reduced form of acryloyl-Coenzyme A; involved in TCA cycle | Directly participates in energy metabolism |

| 3-Hydroxypropionyl-CoA | Hydration product of acryloyl-Coenzyme A; intermediate | Plays a role in autotrophic CO2 fixation cycles |

| Acetyl-Coenzyme A | Central metabolite involved in various biosynthetic pathways | Fundamental role in energy metabolism |

Acryloyl-Coenzyme A is unique due to its specific involvement in acrylate metabolism and its role as an intermediate during detoxification processes. Its distinct biochemical properties make it an essential compound for further research into microbial metabolism and potential industrial applications .

Acryloyl-CoA (IUPAC name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate) is a thioester derivative of coenzyme A (CoA) with the molecular formula C₂₄H₃₈N₇O₁₇P₃S and a molecular weight of 821.58 g/mol. Its systematic nomenclature reflects the acryloyl group (-CH₂CHCO-) bound to CoA via a thioester linkage.

Synonymous Designations

The compound is registered under CAS number 5776-58-9 and is classified as a member of the acyl-CoA family, specifically a 2-enoyl-CoA.

Structural Characteristics and Molecular Configuration

Molecular Architecture

Acryloyl-CoA consists of three distinct domains (Figure 1):

- Adenosine 3',5'-bisphosphate moiety: A phosphorylated adenosine unit linked to pantetheine.

- Pantetheine backbone: A β-mercaptoethylamine group connected to a phosphorylated 4'-phosphopantetheine arm.

- Acryloyl group: A propenoic acid (-CH₂CHCO-) bound to the terminal thiol of CoA.

Active Site Geometry

Crystallographic studies of acryloyl-CoA hydratase (AcuH) reveal that the acryloyl group adopts a planar conformation due to conjugation between the α,β-unsaturated carbonyl and the thioester bond. This geometry facilitates nucleophilic attack by water or enzymes during hydration or reduction. The CoA backbone interacts with conserved glutamates (Glu112 and Glu132 in Roseovarius nubinhibens AcuH) through hydrogen bonding, stabilizing the substrate-enzyme complex.

Stereochemical Features

The pantetheine arm and adenosine moiety exhibit multiple chiral centers:

- The ribose ring in adenosine has R configuration at C2' and S at C3'.

- The pantothenate subunit contains R configurations at C2 and C3.

Physicochemical Properties

Molecular and Spectral Data

Stability and Reactivity

- pH Sensitivity: Stable between pH 6.0–8.0; hydrolyzes rapidly in acidic conditions (pH <5) due to thioester lysis.

- Thermal Degradation: Decomposes above 50°C, with a half-life of 2 hours at 37°C in neutral buffers.

- Redox Activity: The α,β-unsaturated carbonyl group undergoes NADPH-dependent reduction to propionyl-CoA (E°' = -320 mV).

Spectroscopic Signatures

Acryloyl-CoA, the S-acryloyl derivative of coenzyme A, is a key metabolic intermediate in various biochemical pathways across different organisms [1]. This compound, with a molecular weight of 821.6 g/mol and chemical formula C24H38N7O17P3S, plays crucial roles in both biosynthetic and catabolic processes [2]. The enzymatic synthesis of acryloyl-CoA occurs through multiple mechanisms that involve specific enzymes and cofactors [3].

Role of Propionate-CoA Ligase

Propionate-CoA ligase (PrpE) serves as a primary enzyme in the formation of acryloyl-CoA in many microorganisms [4]. This enzyme catalyzes the ATP-dependent activation of acrylate to form acryloyl-CoA through a mechanism similar to its action on propionate [5]. The reaction proceeds via an acyl-adenylate intermediate, with the subsequent attachment of coenzyme A to form the thioester bond [6].

Kinetic studies of propionate-CoA ligase from various organisms have revealed its substrate specificity and catalytic parameters [6]. The enzyme from Salmonella enterica demonstrates a preference for propionate as its acyl substrate with a kcat/Km value of 1644 mM−1·s−1, but it also efficiently activates acrylate [6]. The reaction follows a Bi Uni Uni Bi Ping Pong mechanism, where ATP binds first, followed by the carboxylic acid substrate [6]. Table 1 presents the kinetic parameters of propionate-CoA ligase with various substrates.

Table 1: Kinetic Parameters of Propionate-CoA Ligase with Different Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1·s-1) |

|---|---|---|---|

| Propionate | 0.29 | 476.8 | 1644 |

| Acrylate | 0.45 | 380.2 | 845 |

| Acetate | 1.2 | 125.6 | 104.7 |

Data compiled from kinetic studies of propionate-CoA ligase from various bacterial sources [6] [7].

The catalytic mechanism involves a conserved lysine residue (Lys592) that is essential for the formation of the acyl-adenylate intermediate [6]. Mutation studies have demonstrated that substitution of this residue abolishes the enzyme's ability to convert acrylate to acryloyl-CoA, confirming its critical role in the reaction mechanism [6].

ATP-Dependent Activation of Acrylate

The ATP-dependent activation of acrylate represents another significant pathway for acryloyl-CoA synthesis [8]. This process involves the direct formation of acryloyl-CoA from acrylate, ATP, and coenzyme A, catalyzed by specific synthetases [9]. The reaction proceeds through the following stoichiometry:

Acrylate + ATP + CoA → Acryloyl-CoA + AMP + PPi [9]

Several enzymes capable of catalyzing this reaction have been identified, including acetyl-CoA synthetase, which can accept acrylate as an alternative substrate [10]. Studies have shown that acetyl-CoA synthetase can utilize various carboxylic acids, including acrylate, although with lower efficiency compared to acetate [10]. The kinetic parameters for acrylate activation by acetyl-CoA synthetase indicate a higher Km value compared to acetate, suggesting lower substrate affinity [10].

In some organisms, specialized acryloyl-CoA synthetases have evolved to efficiently catalyze this reaction [9]. For instance, 3-hydroxypropionyl-CoA synthetase from Metallosphaera sedula can activate acrylate to form acryloyl-CoA, although its primary substrate is 3-hydroxypropionate [11]. This enzyme belongs to the AMP-forming acyl-CoA synthetase family and requires magnesium ions for activity [9].

The ATP-dependent activation mechanism involves three distinct steps: (1) formation of an acyl-adenylate intermediate with the release of pyrophosphate, (2) binding of coenzyme A, and (3) nucleophilic attack by the thiol group of coenzyme A on the acyl-adenylate, resulting in the formation of acryloyl-CoA and release of AMP [9] [11].

Metabolic Integration in Autotrophic CO2 Fixation Cycles

Acryloyl-CoA serves as a crucial intermediate in several autotrophic carbon dioxide fixation pathways, particularly in thermophilic archaea and certain bacteria [12]. These pathways represent alternative mechanisms for carbon assimilation in organisms that inhabit extreme environments where traditional carbon fixation cycles may be less efficient [13].

3-Hydroxypropionate/4-Hydroxypropionate Cycle

The 3-hydroxypropionate/4-hydroxypropionate cycle (3-HP/4-HB cycle) operates in autotrophic carbon dioxide fixation in various Crenarchaea, particularly in thermoacidophilic archaea such as Metallosphaera sedula [12]. This cycle efficiently converts carbon dioxide into organic compounds like acetyl-CoA, which can then be utilized for growth and energy production [13].

In this pathway, acryloyl-CoA forms through the dehydration of 3-hydroxypropionyl-CoA, catalyzed by 3-hydroxypropionyl-CoA dehydratase [12]. The reaction is as follows:

3-Hydroxypropionyl-CoA → Acryloyl-CoA + H2O [14]

The enzyme 3-hydroxypropionyl-CoA dehydratase from Metallosphaera sedula has been structurally characterized, revealing its similarity to other enoyl-CoA hydratase family enzymes [14]. The crystal structure shows a tightly formed α3 helix near the active site and bulky aromatic residues at the enoyl-group binding site, creating an optimal substrate binding pocket for short-chain 3-hydroxyacyl-CoA substrates [14].

Once formed, acryloyl-CoA is subsequently reduced to propionyl-CoA by acryloyl-CoA reductase, an NADPH-dependent enzyme [12]. This reaction represents a key step in the carbon fixation pathway:

Acryloyl-CoA + NADPH + H+ → Propionyl-CoA + NADP+ [15]

Kinetic studies of acryloyl-CoA reductase from Metallosphaera sedula have revealed its high substrate specificity, with an extremely low Km value for acryloyl-CoA (< 3 μM) and a turnover number of approximately 45-80 s-1 [16]. Table 2 presents the kinetic parameters of this enzyme.

Table 2: Kinetic Parameters of Acryloyl-CoA Reductase from Different Organisms

| Organism | Km for Acryloyl-CoA (μM) | Km for NADPH (μM) | kcat (s-1) | kcat/Km (μM-1·s-1) |

|---|---|---|---|---|

| Metallosphaera sedula | < 3 | 18-33 | 45-80 | 15-26.7 |

| Rhodobacter sphaeroides | < 3 | 18 | 80 | 26.7 |

| Ruegeria pomeroyi | < 3 | 25 | 60 | 20 |

Data compiled from enzymatic characterization studies [16] [15].

3-Hydroxypropionate Bi-Cycle

The 3-hydroxypropionate bi-cycle represents another autotrophic carbon dioxide fixation pathway that incorporates acryloyl-CoA as a key intermediate [17]. This pathway, found in the phototrophic bacterium Chloroflexus aurantiacus, differs from the 3-HP/4-HB cycle in its enzymatic components and overall organization [18].

In Chloroflexus aurantiacus, the conversion of 3-hydroxypropionate to propionyl-CoA involves a single large fusion protein called propionyl-CoA synthase [19]. This 201 kDa enzyme consists of three functional domains: a CoA ligase domain, an enoyl-CoA hydratase domain, and an enoyl-CoA reductase domain [19]. The enzyme catalyzes the entire reaction sequence:

3-Hydroxypropionate + MgATP + CoA + NADPH + H+ → Propionyl-CoA + MgAMP + PPi + NADP+ + H2O [19]

During this process, acryloyl-CoA forms as an intermediate within the enzyme complex [19]. Evidence for acryloyl-CoA as a true intermediate comes from experiments where the truncated propionyl-CoA synthase, with its C-terminus removed by partial trypsin digestion, releases acryloyl-CoA as a product [3].

The 3-hydroxypropionate bi-cycle is particularly well-suited for environments where mixtures of organic compounds can be co-assimilated [17]. The pathway allows for the channeling of various organic substrates into central carbon metabolism, making it advantageous under oligotrophic conditions [17]. The cycle results in the net fixation of three molecules of bicarbonate into one molecule of pyruvate, which can then be used to produce all cellular building blocks [18].

Catabolic Pathways in Fermentation Processes

Acryloyl-CoA also plays significant roles in various catabolic pathways, particularly in fermentation processes carried out by anaerobic bacteria [20]. These pathways enable organisms to derive energy from specific substrates under oxygen-limited conditions [21].

Alanine and Lactate Fermentation

In certain anaerobic bacteria, such as Clostridium propionicum, acryloyl-CoA serves as a key intermediate in the fermentation of alanine and lactate to propionate and acetate [20]. The fermentation of beta-alanine proceeds via activation to the CoA-thiol ester, followed by deamination to acryloyl-CoA, which is also an intermediate in the fermentation of L-alanine [20].

The pathway for L-alanine fermentation involves the transfer of the amino group to 2-oxoglutarate, resulting in the formation of pyruvate and L-glutamate [21]. Pyruvate is then processed through two different routes: reduction to (R)-lactate, which is subsequently reduced to propionate, and oxidation to carbon dioxide and acetate [21].

A key reaction in this pathway is the dehydration of (R)-lactoyl-CoA to acryloyl-CoA, catalyzed by lactyl-CoA dehydratase [22]. This enzyme is involved in propionate fermentation, also known as the acrylate pathway [22]. The reaction proceeds as follows:

(R)-Lactoyl-CoA → Acryloyl-CoA + H2O [22]

Once formed, acryloyl-CoA is reduced to propionyl-CoA by acryloyl-CoA reductase, which in Clostridium propionicum is composed of a propionyl-CoA dehydrogenase (α2, 2 × 40 kDa) and an electron-transferring flavoprotein (ETF; β, 38 kDa; γ, 29 kDa) [23]. The enzyme contains approximately 2.4 mol of flavin (90% FAD and 10% FMN) per α2βγ subcomplex (149 kDa) [23].

The simple stoichiometry for the overall pathway is:

3 Lactate + ADP + Pi → 2 Propionate + 1 Acetate + 1 CO2 + 1 ATP + 2 H2O [24]

Interestingly, in beta-alanine fermentation, the enzyme beta-alanyl-CoA:ammonia lyase is induced 300-fold when Clostridium propionicum is shifted from alpha-alanine to beta-alanine as a carbon and energy source [20]. This enzyme catalyzes the reversible deamination of beta-alanyl-CoA to acryloyl-CoA and ammonia [20].

Detoxification Pathways in Marine Microorganisms

Acryloyl-CoA is highly toxic when allowed to accumulate within cells, necessitating effective detoxification mechanisms, particularly in marine microorganisms that encounter acrylate in their environment [25]. Acrylate is an important carbon source in the ocean and can be used as a sole carbon source for some bacteria, but its metabolite acryloyl-CoA requires rapid metabolism to prevent toxicity [25].

Two different pathways for acrylate metabolism and detoxification in dimethylsulfoniopropionate (DMSP)-catabolizing bacteria have been proposed: the AcuN-AcuK pathway and the PrpE-AcuI pathway [25]. In the AcuN-AcuK pathway, acrylate is metabolized to 3-hydroxypropionyl-CoA by AcuN and AcuH (also named AcuK), and finally metabolized through the tricarboxylic acid cycle [25].

In the PrpE-AcuI pathway, which appears to be the key acrylate metabolic and detoxification pathway in DMSP-catabolizing Roseobacters, acrylate is metabolized to propionyl-CoA by PrpE and AcuI [5]. The enzyme AcuI (acryloyl-CoA reductase) catalyzes the NADPH-dependent reduction of acryloyl-CoA to propionyl-CoA [5]:

Acryloyl-CoA + NADPH + H+ → Propionyl-CoA + NADP+ [5]

Kinetic studies of AcuI from various marine bacteria have revealed its extremely high substrate affinity for acryloyl-CoA, with Km values typically below 3 μM [16]. This high affinity ensures efficient detoxification of acryloyl-CoA even at very low concentrations [5]. The enzyme demonstrates a strong preference for NADPH over NADH as a cofactor, with catalytic efficiencies more than 10-fold higher for NADPH [16].

The importance of acryloyl-CoA detoxification is underscored by the observation that DMSP lyases and DMSP demethylases often have low substrate affinities, while AcuI enzymes have very high substrate affinities [5]. This arrangement ensures that an effective detoxification system for acryloyl-CoA catabolism exists in DMSP-catabolizing Roseobacters [5].

Another detoxification mechanism involves the enzyme AcuH (acryloyl-CoA hydratase), which catalyzes the hydration of acryloyl-CoA to 3-hydroxypropionyl-CoA [25]:

Acryloyl-CoA + H2O → 3-Hydroxypropionyl-CoA [25]

Structural and site-directed mutagenesis analyses have elucidated the catalytic mechanism of AcuH from Roseovarius nubinhibens [25]. The enzyme contains two key glutamate residues (Glu112 and Glu132) that are ionized under neutral conditions and play crucial roles in the reaction [25]. Glu132 activates a water molecule, which then attacks the C3 atom of acryloyl-CoA to form 3-hydroxypropionyl-CoA [25].

Acryloyl-coenzyme A reductase represents a diverse group of enzymes that catalyze the reduction of acryloyl-coenzyme A to propionyl-coenzyme A, a critical step in various metabolic pathways across different organisms [1] [2] [3]. These enzymes have been classified into three distinct classes based on their cofactor preferences, structural organization, and phylogenetic relationships [1] [3] [4].

Nicotinamide Adenine Dinucleotide Phosphate-Dependent Acryloyl-Coenzyme A Reductase in Archaea

The nicotinamide adenine dinucleotide phosphate-dependent acryloyl-coenzyme A reductases represent the first characterized class of these enzymes, predominantly found in thermoacidophilic archaea [4] [5] [6]. These enzymes belong to the zinc-containing alcohol dehydrogenase superfamily and play essential roles in autotrophic carbon dioxide fixation pathways [4] [5].

The archetypal members of this class include the enzymes from Sulfolobus tokodaii and Metallosphaera sedula, which participate in the 3-hydroxypropionate/4-hydroxybutyrate cycle [4] [5] [6]. These enzymes are characterized by their strict specificity for nicotinamide adenine dinucleotide phosphate as the electron donor and their inability to utilize nicotinamide adenine dinucleotide [6]. The enzyme from Sulfolobus tokodaii demonstrates remarkable selectivity, showing no activity with either nicotinamide adenine dinucleotide or crotonyl-coenzyme A [6].

Structurally, these enzymes exist as homodimers and contain zinc ions that are essential for catalytic activity [5] [6]. The zinc-containing alcohol dehydrogenase architecture provides the structural framework for substrate binding and catalysis [7] [8]. These enzymes exhibit exceptional thermostability, reflecting their origin from hyperthermophilic organisms that thrive at elevated temperatures [5].

Nicotinamide Adenine Dinucleotide-Dependent Acryloyl-Coenzyme A Reductase in Bacteria

The second major class comprises nicotinamide adenine dinucleotide-dependent acryloyl-coenzyme A reductases, which are primarily found in bacterial systems [9] [10] [11]. The most extensively characterized member of this class is the enzyme from Clostridium propionicum, which catalyzes the irreversible nicotinamide adenine dinucleotide-dependent formation of propionyl-coenzyme A from acryloyl-coenzyme A [9] [10] [11].

This enzyme system exhibits a complex architecture consisting of a heterohexadecameric enzyme complex with the composition [(AcrC)2(AcrA)(AcrB)]4, resulting in a molecular mass of 600 ± 50 kilodaltons [9] [11]. The complex comprises three distinct components: propionyl-coenzyme A dehydrogenase (AcrC, 2 × 40 kilodaltons), and an electron-transferring flavoprotein with α subunit (AcrA, 38 kilodaltons) and β subunit (AcrB, 29 kilodaltons) [9] [11].

The flavin content of this enzyme system is particularly noteworthy, containing 2.4 moles of flavin per α2βγ subcomplex, with 90% flavin adenine dinucleotide and 10% flavin mononucleotide [9] [11]. This flavin composition is critical for the electron transfer mechanism that enables the nicotinamide adenine dinucleotide-dependent reduction of acryloyl-coenzyme A [9]. The enzyme exhibits broad substrate specificity beyond acryloyl-coenzyme A, accepting alternative substrates such as butanoyl-coenzyme A, propanoyl-coenzyme A, and 3-buten-2-one (methyl vinyl ketone) [9] [11].

Fusion Enzymes in Chloroflexus aurantiacus

The third class of acryloyl-coenzyme A reductases is represented by the fusion enzymes found in Chloroflexus aurantiacus, a filamentous anoxygenic photosynthetic bacterium [4] [12] [13]. In this organism, the acryloyl-coenzyme A reductase activity is incorporated as the terminal domain of a large trifunctional enzyme called propionyl-coenzyme A synthase [4] [12] [13].

Propionyl-coenzyme A synthase is a natural fusion protein with a molecular mass of 201 kilodaltons, consisting of three distinct catalytic domains: a coenzyme A ligase domain, an enoyl-coenzyme A hydratase domain, and an enoyl-coenzyme A reductase domain [12] [13]. This trifunctional enzyme catalyzes the complete conversion of 3-hydroxypropionate to propionyl-coenzyme A through three sequential reactions [4] [12] [13].

The reductase domain of propionyl-coenzyme A synthase from Chloroflexus aurantiacus shares structural similarity with the medium-chain dehydrogenase/reductase superfamily, although its exact relationship to specific family members remains unclear [1] [4]. The enzyme utilizes nicotinamide adenine dinucleotide phosphate as the electron donor for the final reduction step, converting acryloyl-coenzyme A to propionyl-coenzyme A [4] [12].

This fusion enzyme architecture represents an evolutionary adaptation that allows for efficient metabolic channeling within the 3-hydroxypropionate bicycle pathway used by Chloroflexus aurantiacus for autotrophic carbon dioxide fixation [4] [14] [15]. The integration of multiple catalytic activities into a single polypeptide chain facilitates substrate channeling and reduces the potential for metabolic intermediates to be lost from the pathway [4] [12].

Catalytic Mechanisms and Active Site Architecture

Flavin Cofactor Utilization

The utilization of flavin cofactors in acryloyl-coenzyme A metabolism varies significantly among the different enzyme classes, reflecting their distinct evolutionary origins and catalytic mechanisms [9] [16] [17]. The most prominent example of flavin cofactor utilization occurs in the nicotinamide adenine dinucleotide-dependent acryloyl-coenzyme A reductase from Clostridium propionicum [9] [11].

The Clostridium propionicum enzyme system demonstrates sophisticated flavin cofactor organization, containing both flavin adenine dinucleotide and flavin mononucleotide in a specific stoichiometric ratio [9] [11]. The enzyme complex contains 2.4 moles of flavin per α2βγ subcomplex, with 90% present as flavin adenine dinucleotide and 10% as flavin mononucleotide [9] [11]. This dual flavin system is essential for the electron transfer process that enables nicotinamide adenine dinucleotide-dependent acryloyl-coenzyme A reduction [9].

The electron-transferring flavoprotein component of the Clostridium propionicum enzyme serves as an intermediate electron carrier between nicotinamide adenine dinucleotide and the acryloyl-coenzyme A reductase domain [9] [11]. This flavoprotein component exhibits diaphorase activity and nicotinamide adenine dinucleotide oxidase activity, confirming its role in electron transfer processes [9] [11]. The flavin cofactors undergo reversible oxidation-reduction cycles during catalysis, with the reduced flavins serving as electron donors for the reduction of acryloyl-coenzyme A [18] [17].

In contrast, the nicotinamide adenine dinucleotide phosphate-dependent acryloyl-coenzyme A reductases from archaea do not utilize flavin cofactors [5] [6]. Instead, these enzymes rely on zinc-mediated catalysis, where the zinc ion serves as the primary cofactor for substrate activation and electron transfer [5] [6] [7]. This fundamental difference in cofactor utilization reflects the distinct evolutionary pathways that led to the development of these enzyme classes [5] [7].

The flavin cofactor utilization patterns also extend to the dynamic association of flavins with their respective apoenzymes [17] [19]. Recent studies have revealed that flavin cofactors can exhibit dynamic binding behavior, allowing for regulation of enzyme activity based on cellular conditions [17] [19]. This dynamic association is particularly relevant for enzymes involved in metabolic pathways where rapid response to changing substrate concentrations is required [17] [19].

Substrate Specificity and Binding Motifs

The substrate specificity of acryloyl-coenzyme A reductases is determined by distinct binding motifs and active site architectures that have evolved to accommodate specific substrate profiles [1] [2] [3] [20]. The characterization of substrate binding motifs has revealed significant differences among the three major enzyme classes [1] [3] [20].

The nicotinamide adenine dinucleotide phosphate-dependent acryloyl-coenzyme A reductases from the medium-chain dehydrogenase/reductase superfamily exhibit extremely high specificity for acryloyl-coenzyme A [1] [2] [3]. These enzymes, including those from Rhodobacter sphaeroides, Ruegeria pomeroyi, and Escherichia coli, demonstrate remarkably low Michaelis constants for acryloyl-coenzyme A of less than 3 micromolar [1] [2] [3]. This high affinity reflects the presence of specific binding motifs that optimize interactions with the acryloyl moiety of the substrate [1] [3].

The substrate binding pocket of these enzymes shows limited tolerance for alternative substrates [1] [2]. When tested with crotonyl-coenzyme A, the catalytic efficiency drops to less than 0.01% compared to acryloyl-coenzyme A, indicating that even minor structural modifications to the substrate result in dramatic decreases in enzyme activity [1] [2]. This specificity is attributed to the precise geometry of the substrate binding site, which is optimized for the three-carbon acryloyl chain [1] [2] [3].

The nicotinamide adenine dinucleotide-dependent acryloyl-coenzyme A reductase from Clostridium propionicum exhibits broader substrate specificity compared to its nicotinamide adenine dinucleotide phosphate-dependent counterparts [9] [11]. This enzyme can utilize alternative substrates including butanoyl-coenzyme A, propanoyl-coenzyme A, and 3-buten-2-one [9] [11]. The Michaelis constant for acryloyl-coenzyme A is 2.0 micromolar, with a turnover number of 4.5 per second [9] [11]. For the alternative substrate 3-buten-2-one, the enzyme exhibits a Michaelis constant of 1800 micromolar with a turnover number of 29 per second [9] [11].

The substrate binding motifs in acryloyl-coenzyme A reductases involve specific amino acid residues that interact with both the acyl moiety and the coenzyme A portion of the substrate [20] [21]. Analysis of related acyl-coenzyme A synthetases has revealed conserved motifs that are critical for substrate recognition and binding [20] [22]. These motifs typically include positively charged residues that interact with the phosphate groups of coenzyme A and hydrophobic residues that accommodate the acyl chain [20] [21].

The medium-chain dehydrogenase/reductase superfamily members utilize a common structural framework for substrate binding, involving a Rossmann fold domain for nicotinamide adenine dinucleotide phosphate binding and a catalytic domain with distant homology to GroES [7] [23]. The substrate binding site is formed by residues from both domains, creating a cleft that specifically accommodates acryloyl-coenzyme A [7] [23].

Enzyme Kinetics and Thermodynamic Parameters

The kinetic and thermodynamic characterization of acryloyl-coenzyme A reductases has revealed distinct patterns that reflect their evolutionary origins and physiological roles [1] [2] [3] [5] [6]. The comprehensive analysis of these parameters provides insights into the catalytic efficiency and regulatory mechanisms of these enzymes [1] [3] [6].

The nicotinamide adenine dinucleotide phosphate-dependent acryloyl-coenzyme A reductases exhibit exceptional catalytic efficiency, characterized by extremely low Michaelis constants for their primary substrate [1] [2] [3]. The enzymes from Rhodobacter sphaeroides, Ruegeria pomeroyi, and Escherichia coli all demonstrate Michaelis constants for acryloyl-coenzyme A of less than 3 micromolar, indicating high-affinity substrate binding [1] [2] [3]. The turnover numbers for these enzymes range from 45 to 80 per second, with the Rhodobacter sphaeroides enzyme exhibiting the highest catalytic rate [1] [2] [3].

The cofactor specificity of these enzymes is remarkably stringent, with Michaelis constants for nicotinamide adenine dinucleotide phosphate ranging from 18 to 33 micromolar [1] [2] [3]. The catalytic efficiency with nicotinamide adenine dinucleotide phosphate is more than 10-fold higher than with nicotinamide adenine dinucleotide, demonstrating the strict cofactor preference of these enzymes [1] [2] [3]. For the Escherichia coli enzyme, the catalytic efficiency with nicotinamide adenine dinucleotide phosphate is 2.7 micromolar⁻¹ per second⁻¹, compared to 0.27 micromolar⁻¹ per second⁻¹ with nicotinamide adenine dinucleotide [1] [2].

The thermodynamic parameters of archaeal acryloyl-coenzyme A reductases reflect their adaptation to extreme environments [5] [6]. The enzyme from Sulfolobus tokodaii operates optimally at elevated temperatures, consistent with the hyperthermophilic nature of its host organism [5] [6]. The enzyme maintains stability and activity at temperatures that would denature most mesophilic enzymes, indicating robust thermodynamic properties [5] [6].

The nicotinamide adenine dinucleotide-dependent acryloyl-coenzyme A reductase from Clostridium propionicum exhibits distinct kinetic parameters that reflect its complex multisubunit architecture [9] [11]. The enzyme demonstrates a Michaelis constant of 2.0 micromolar for acryloyl-coenzyme A and a turnover number of 4.5 per second [9] [11]. The enzyme also exhibits acyl-coenzyme A dehydrogenase activity in the reverse direction, with Michaelis constants of 50 micromolar for propionyl-coenzyme A and 100 micromolar for butyryl-coenzyme A [9] [11].

The thermodynamic stability of the Clostridium propionicum enzyme complex is remarkable, with the heterohexadecameric structure maintaining integrity and activity under physiological conditions [9] [11]. The enzyme complex exhibits additional activities including diaphorase activity and nicotinamide adenine dinucleotide oxidase activity, indicating multiple electron transfer capabilities [9] [11]. These activities suggest that the enzyme can participate in various redox processes beyond acryloyl-coenzyme A reduction [9] [11].

Temperature dependence studies of acryloyl-coenzyme A reductases have revealed insights into the relationship between enzyme structure and thermal stability [24] [25]. The archaeal enzymes demonstrate exceptional thermostability, with optimal activity temperatures approaching 95°C for some hyperthermophilic variants [25]. This thermal stability is attributed to enhanced protein folding stability and optimized amino acid compositions that resist thermal denaturation [25].

The pH dependence of acryloyl-coenzyme A reductases varies among different enzyme classes, reflecting their adaptation to specific cellular environments [25]. Some enzymes exhibit optimal activity at alkaline pH values around 10.5 for the oxidation reaction and pH 7.5 for the reduction reaction [25]. This pH dependence is related to the ionization states of critical amino acid residues involved in catalysis and substrate binding [25].

The kinetic analysis of substrate inhibition and product inhibition patterns has provided insights into the catalytic mechanisms of acryloyl-coenzyme A reductases [1] [2] [3]. Most enzymes exhibit competitive inhibition patterns with respect to substrate analogs, confirming the specificity of the substrate binding sites [1] [2]. Product inhibition studies have revealed the order of substrate binding and product release, contributing to the understanding of the catalytic cycle [1] [2] [3].